molecular formula C5H6N2O B12906379 1-Methyl-4(1H)-pyrimidinone CAS No. 2228-30-0

1-Methyl-4(1H)-pyrimidinone

Cat. No.: B12906379
CAS No.: 2228-30-0
M. Wt: 110.11 g/mol
InChI Key: NWLPRJINWFMRHH-UHFFFAOYSA-N
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Description

1-methylpyrimidin-4(1H)-one is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by a methyl group attached to the nitrogen atom at position 1 and a keto group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methylpyrimidin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-2-aminopyrimidine with formic acid can yield 1-methylpyrimidin-4(1H)-one. Another method involves the use of 1-methyl-2-chloropyrimidine, which undergoes hydrolysis to form the desired compound.

Industrial Production Methods

In industrial settings, the production of 1-methylpyrimidin-4(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl group or other substituents on the pyrimidine ring can be replaced with different functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-methylpyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1-methylpyrimidin-2(1H)-one: Similar structure but with the keto group at position 2.

    1-methylpyrimidin-6(1H)-one: Similar structure but with the keto group at position 6.

    2-methylpyrimidin-4(1H)-one: Similar structure but with the methyl group at position 2.

Uniqueness

1-methylpyrimidin-4(1H)-one is unique due to the specific positioning of the methyl and keto groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2228-30-0

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

1-methylpyrimidin-4-one

InChI

InChI=1S/C5H6N2O/c1-7-3-2-5(8)6-4-7/h2-4H,1H3

InChI Key

NWLPRJINWFMRHH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)N=C1

Origin of Product

United States

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